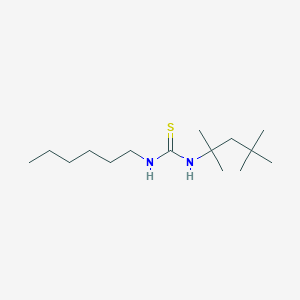![molecular formula C33H39N3O3S3 B14516629 1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] CAS No. 63074-19-1](/img/structure/B14516629.png)
1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] is a complex organic compound characterized by the presence of a triazinane core linked to three benzylsulfanylpropanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] typically involves a multi-step process:
Formation of the Triazinane Core: The triazinane core can be synthesized through the cyclization of appropriate amine precursors under acidic conditions.
Attachment of Benzylsulfanyl Groups: The benzylsulfanyl groups are introduced via nucleophilic substitution reactions, where benzylthiol reacts with a suitable electrophilic intermediate.
Formation of Propanone Linkages: The final step involves the formation of propanone linkages through aldol condensation reactions, using appropriate aldehyde and ketone precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Benzyl chloride, sodium hydroxide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] depends on its specific application:
Medicinal Chemistry: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity.
Biological Activity: The compound may interfere with cellular processes, leading to antimicrobial or anticancer effects. This could involve the disruption of cell membranes or inhibition of key metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazinane-1,3,5-triyl)tris[3-(methylsulfanyl)propan-1-one]: Similar structure but with methylsulfanyl groups instead of benzylsulfanyl groups.
1,3,5-Triazinane-1,3,5-triyl)tris[3-(ethylsulfanyl)propan-1-one]: Similar structure but with ethylsulfanyl groups instead of benzylsulfanyl groups.
Uniqueness
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] is unique due to the presence of benzylsulfanyl groups, which can impart distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
63074-19-1 |
|---|---|
Molekularformel |
C33H39N3O3S3 |
Molekulargewicht |
621.9 g/mol |
IUPAC-Name |
3-benzylsulfanyl-1-[3,5-bis(3-benzylsulfanylpropanoyl)-1,3,5-triazinan-1-yl]propan-1-one |
InChI |
InChI=1S/C33H39N3O3S3/c37-31(16-19-40-22-28-10-4-1-5-11-28)34-25-35(32(38)17-20-41-23-29-12-6-2-7-13-29)27-36(26-34)33(39)18-21-42-24-30-14-8-3-9-15-30/h1-15H,16-27H2 |
InChI-Schlüssel |
DSMPZQJFZBHCSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(CN(CN1C(=O)CCSCC2=CC=CC=C2)C(=O)CCSCC3=CC=CC=C3)C(=O)CCSCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


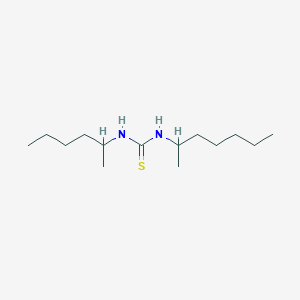
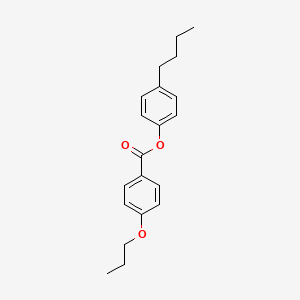
![1-Ethoxy-4-[1-(4-ethylphenyl)-2-methylpropyl]benzene](/img/structure/B14516553.png)
![Bicyclo[3.2.2]nonane-6,6-dicarboxylic acid](/img/structure/B14516554.png)
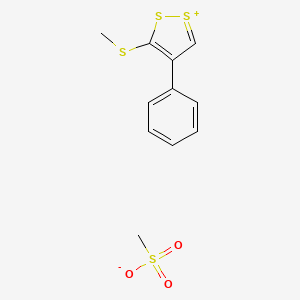

![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
![1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14516566.png)
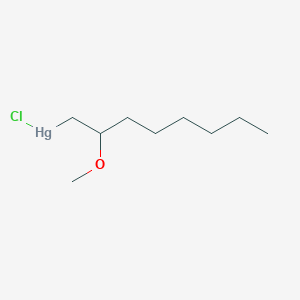
![5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516578.png)
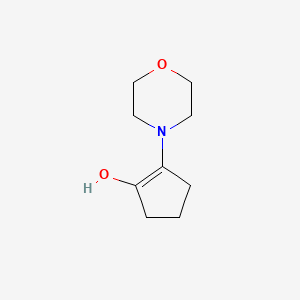
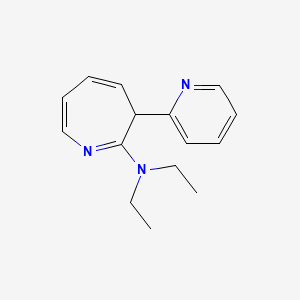
![2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide](/img/structure/B14516616.png)
